molecular formula C8H12N2O B13527636 (S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine

(S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine

Cat. No.: B13527636
M. Wt: 152.19 g/mol
InChI Key: XFPSDYRFLSUNKD-LURJTMIESA-N
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Description

(S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine is a chiral amine compound characterized by a pyridine ring substituted with a methoxy group at the 5-position and an ethylamine side chain at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxypyridine.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Amine Introduction: The ethylamine side chain is introduced via nucleophilic substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using chiral catalysts to achieve high enantioselectivity.

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include:

    Oxides: Resulting from oxidation.

    Reduced Amines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution.

Scientific Research Applications

(S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine has diverse applications in scientific research:

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors.

    Pathways: It can modulate biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-Methoxypyridin-2-yl)ethan-1-amine: The enantiomer of the compound.

    1-(5-Methoxypyridin-2-yl)ethan-1-amine: Without chiral resolution.

    5-Methoxypyridine: The parent compound without the ethylamine side chain.

Uniqueness

(S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(1S)-1-(5-methoxypyridin-2-yl)ethanamine

InChI

InChI=1S/C8H12N2O/c1-6(9)8-4-3-7(11-2)5-10-8/h3-6H,9H2,1-2H3/t6-/m0/s1

InChI Key

XFPSDYRFLSUNKD-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)OC)N

Canonical SMILES

CC(C1=NC=C(C=C1)OC)N

Origin of Product

United States

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